![molecular formula C20H20N2O3 B2562034 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-40-5](/img/structure/B2562034.png)
4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Overview
Description
4-Methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by a complex molecular structure featuring a methoxybenzamide core and a substituted quinoline ring. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step synthetic routes. Starting from commercially available precursors, the synthesis might include:
Formation of the pyrroloquinoline scaffold through a cyclization reaction.
Introduction of the methoxy group via methylation.
Coupling of the intermediate with 4-methoxybenzoyl chloride to form the final benzamide product.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective methods are employed:
Catalytic Processes: : Utilizing catalysts to streamline specific steps.
Optimized Reaction Conditions: : Temperature, pressure, and solvent systems are optimized for maximum yield and purity.
Purification Techniques: : Chromatography and recrystallization for removing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, often leading to the formation of quinoline derivatives.
Reduction: : Reduction processes typically affect the quinoline moiety, potentially producing dihydro or tetrahydro derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the benzamide and quinoline sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.
Substitution: : Halogenating agents for introducing substituents, with conditions like refluxing in suitable solvents.
Major Products
Oxidation: : Quinoline N-oxides.
Reduction: : Dihydroquinoline and tetrahydroquinoline derivatives.
Substitution: : Varied benzamide and quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalyst Development: : As a ligand or part of catalyst systems in organic reactions.
Material Science: : Exploring its potential in organic semiconductors.
Biology and Medicine
Pharmacology: : Investigated for potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.
Biochemistry: : Studying its interaction with biological macromolecules.
Industry
Drug Development: : Basis for novel drug candidates.
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets and pathways. For instance:
Binding to Enzymes or Receptors: : Modulating their activity.
Pathway Involvement: : Engaging in cellular signaling pathways, potentially affecting processes like cell proliferation or apoptosis.
Comparison with Similar Compounds
4-Methoxybenzamide Derivatives: : Compared to simpler analogs, this compound's quinoline moiety adds unique biological activity.
Pyrroloquinoline Compounds: : Similar structures might not possess the same methoxy substitution, impacting their chemical reactivity and applications.
List of Similar Compounds
4-Methoxybenzamide.
N-Methyl-2-oxo-1,2-dihydroquinoline-8-carboxamide.
Pyrrolo[3,2,1-ij]quinoline derivatives with various substitutions.
This comprehensive article captures the intricate details of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-17-11-15(10-14-4-3-9-22(18(14)17)20(12)24)21-19(23)13-5-7-16(25-2)8-6-13/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAMQPXYRBOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325582 | |
| Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898454-40-5 | |
| Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


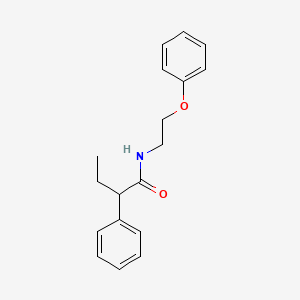
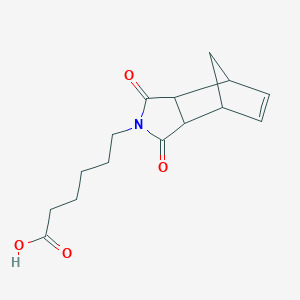
![N-(3,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2561953.png)
![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)


![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)
![1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2561959.png)
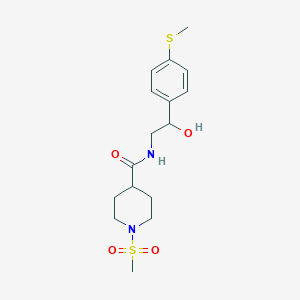
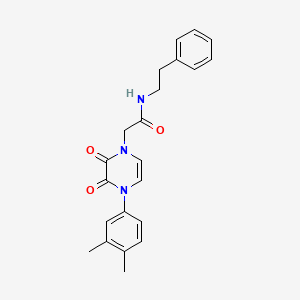
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)
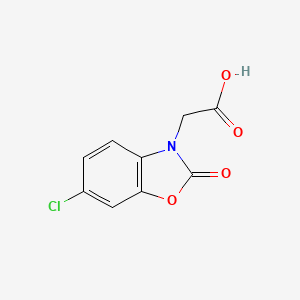
![9-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2561968.png)

